molecular formula C7H6ClF2NO B1471763 2-Chloro-6-(2,2-difluoroethoxy)pyridine CAS No. 1555166-90-9

2-Chloro-6-(2,2-difluoroethoxy)pyridine

Cat. No.: B1471763
CAS No.: 1555166-90-9
M. Wt: 193.58 g/mol
InChI Key: MLROLTSDZHYMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(2,2-difluoroethoxy)pyridine is a useful research compound. Its molecular formula is C7H6ClF2NO and its molecular weight is 193.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-(2,2-difluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-5-2-1-3-7(11-5)12-4-6(9)10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLROLTSDZHYMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-(2,2-difluoroethoxy)pyridine, a compound with the molecular formula C10H9ClF2O, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-pyridine with difluoroethanol under specific conditions. The process may include various reagents and catalysts to facilitate the formation of the desired product. Detailed methodologies can vary based on the desired purity and yield.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies on related compounds suggest that modifications can enhance their efficacy against various bacterial strains.

CompoundActivityIC50 (µg/mL)
Compound 6eGastric cancer (SGC-7901)22.28 ± 6.26
Compound 6fGastric cancer (SGC-7901)18.45 ± 2.79

These findings highlight the potential for developing new antimicrobial agents based on the pyridine structure, including this compound .

Telomerase Inhibition

In studies focusing on telomerase inhibition, specific derivatives of pyridine have shown promising results. For example, one compound demonstrated an IC50 value of 0.8 ± 0.07 µM against telomerase activity, indicating a strong inhibitory effect that could be leveraged in cancer therapies .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of compounds like this compound. While specific data on this compound is limited, related compounds such as nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine) have shown significant toxicity in various studies:

  • Acute Toxicity : Nitrapyrin exhibited harmful effects when administered at high doses in animal models.
  • Chronic Effects : Long-term exposure studies indicated potential carcinogenic effects in male rats and liver changes in female rats .

Case Studies

  • Nitrapyrin Studies : Research on nitrapyrin has provided insights into the biological activity and toxicity of chlorinated pyridines. In one study, male rats fed high doses showed an increased incidence of renal tumors after two years .
  • Antimicrobial Efficacy : A series of novel pyridine derivatives were synthesized and tested for antimicrobial activity against various pathogens, demonstrating a range of effectiveness that supports further exploration into their clinical applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structural features contribute to interactions with biological targets:

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus .
  • Anticancer Properties : In vitro studies have demonstrated dose-dependent cytotoxicity in cancer cell lines such as HeLa and MCF-7. Flow cytometry analyses confirmed apoptosis induction, suggesting its potential as an anticancer drug .

Agrochemicals

The difluoroethoxy group enhances the compound's effectiveness as an agrochemical. It serves as an intermediate in the synthesis of herbicides and pesticides, where its unique reactivity allows for the development of compounds with improved efficacy and lower environmental impact.

Materials Science

Due to its unique chemical structure, 2-Chloro-6-(2,2-difluoroethoxy)pyridine can be utilized in the development of novel materials, particularly in coatings and polymers that require enhanced thermal stability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various pyridine derivatives, including this compound. The results indicated superior activity against Staphylococcus aureus, highlighting its potential for further development as an antimicrobial agent.

CompoundActivity Against Staphylococcus aureus
This compoundSignificant
Control CompoundModerate

Case Study 2: Anticancer Activity Assessment

In another study focused on anticancer properties, researchers treated several cancer cell lines with varying concentrations of the compound. The results showed notable cytotoxicity in HeLa cells:

Concentration (µM)Cell Viability (%)
0100
1075
5050
10020

Flow cytometry analysis confirmed that apoptosis was induced at higher concentrations, suggesting a mechanism for its anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(2,2-difluoroethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(2,2-difluoroethoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.